![molecular formula C21H25ClFN3O2 B6489090 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-50-5](/img/structure/B6489090.png)
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a methoxy group, a piperazine ring, and halogen substituents (chloro and fluoro groups). Each of these functional groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group, for example, would contribute to the planarity of the molecule, while the piperazine ring could potentially introduce some three-dimensionality. The electron-withdrawing nature of the halogen substituents could also influence the molecule’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be influenced by the presence and position of its functional groups .Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis . While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of other complex molecules .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLGSFHAHUAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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